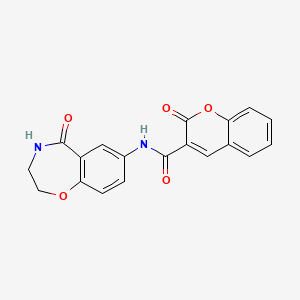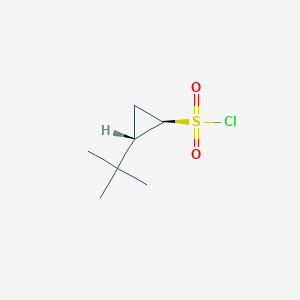
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a nitrophenoxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under reflux conditions.
Introduction of the nitrophenoxy group: This step involves the nitration of a phenol derivative, followed by etherification with an appropriate alkyl halide.
Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitrophenoxy group can produce nitro derivatives.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitrophenoxy group may participate in redox reactions, affecting cellular signaling pathways. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can be compared with other compounds that have similar functional groups:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methyl-2-nitrophenoxy)acetamide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-aminophenoxy)acetamide:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-hydroxyphenoxy)acetamide: The hydroxy group can participate in different types of chemical reactions compared to the nitro group, leading to different derivatives and applications.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-12-6-7-14(13(8-12)19(21)22)23-9-15(20)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWCLBEJSBAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)





![N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B2448726.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)




